molecular formula C22H31ClN2O B10801098 Cl-845;(+/-)-Pirmenol hydrochlorid

Cl-845;(+/-)-Pirmenol hydrochlorid

Cat. No.: B10801098
M. Wt: 374.9 g/mol
InChI Key: HFIHPVIVQSWZBV-UHFFFAOYSA-N
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Description

CI-845, also known as pirmenol hydrochloride, is a chemical compound with significant pharmacological properties. It is primarily recognized for its antiarrhythmic effects, making it a valuable compound in the field of medicine. The compound’s chemical structure includes a piperidine ring, which is a common feature in many pharmacologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CI-845 involves several key steps:

Industrial Production Methods

Industrial production of CI-845 follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

CI-845 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of CI-845, each with potentially unique pharmacological properties.

Scientific Research Applications

CI-845 has a wide range of applications in scientific research:

Mechanism of Action

CI-845 exerts its effects primarily through its interaction with cardiac ion channels. It blocks sodium and potassium channels, which helps to stabilize the cardiac membrane and prevent abnormal heart rhythms. The compound’s molecular targets include the voltage-gated sodium channels and the delayed rectifier potassium channels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of CI-845

CI-845 is unique due to its specific chemical structure, which provides a balance between efficacy and safety. Its piperidine ring and pyridine moiety contribute to its distinct pharmacological profile, making it a valuable compound in the treatment of cardiac arrhythmias .

Properties

IUPAC Name

4-(2,6-dimethylpiperidin-1-yl)-1-phenyl-1-pyridin-2-ylbutan-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O.ClH/c1-18-10-8-11-19(2)24(18)17-9-15-22(25,20-12-4-3-5-13-20)21-14-6-7-16-23-21;/h3-7,12-14,16,18-19,25H,8-11,15,17H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFIHPVIVQSWZBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1CCCC(C2=CC=CC=C2)(C3=CC=CC=N3)O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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